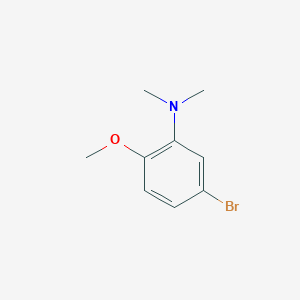

5-bromo-2-methoxy-N,N-dimethylaniline

Description

5-bromo-2-methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H12BrNO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the benzene ring is replaced by a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)8-6-7(10)4-5-9(8)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGSJBNFMZNFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline typically involves a multi-step process:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amine group.

Bromination: Finally, the amine group is brominated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-2-methoxy-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2-methoxy-N,N-dimethylaniline is primarily utilized in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in drug development.

Case Study: Synthesis of CDK Inhibitors

A notable application of this compound is in the synthesis of cyclin-dependent kinase (CDK) inhibitors. Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, the incorporation of this compound into larger molecular frameworks has led to the development of potent inhibitors that selectively target CDK pathways, which are crucial for cell cycle regulation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules.

Synthesis Pathways

The compound can undergo various reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new amines.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are essential in materials science and pharmaceuticals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | New amine derivatives |

| Coupling Reactions | Palladium-catalyzed coupling | Biaryl compounds |

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of organic semiconductors and dyes.

Organic Electronics

Research indicates that derivatives of this compound can be utilized as hole transport materials in organic light-emitting diodes (OLEDs). The presence of bromine and methoxy groups enhances charge mobility, making these compounds suitable for electronic applications .

Mécanisme D'action

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with a benzylamine group instead of an aniline group.

3-bromo-N,N-dimethylaniline: Lacks the methoxy group and has the bromine atom at the 3-position.

Uniqueness

5-bromo-2-methoxy-N,N-dimethylaniline is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Activité Biologique

5-bromo-2-methoxy-N,N-dimethylaniline is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biochemical interactions, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the aniline ring, contributing to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Nitration of 2-methoxyaniline introduces a nitro group at the 5-position.

- Reduction : The nitro group is reduced to an amine.

- Bromination : The amine is brominated to yield the final product.

This multi-step process allows for high yields and purity, particularly when optimized for industrial production using continuous flow reactors.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The presence of bromine and methoxy groups enhances its binding affinity, influencing several biochemical pathways. It has been suggested that this compound can alter enzyme activity, which may lead to significant pharmacological effects .

Anticancer Activity

Recent studies indicate that halogenated anilines, including this compound, exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Inhibitory Effects on Cancer Cell Lines

The selectivity observed in these studies indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. For example, it has shown activity against matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling .

Table 2: Enzyme Inhibition Data

Case Studies

In one notable study, researchers evaluated the effects of various halogenated anilines on cancer cell lines. The study found that compounds similar to this compound exhibited potent inhibitory effects on cell proliferation and migration, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are employed for the preparation of 5-bromo-2-methoxy-N,N-dimethylaniline?

- Methodological Answer : The synthesis typically involves bromination of 2-methoxy-N,N-dimethylaniline. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–25°C) ensures regioselectivity at the para position relative to the methoxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product. Monitoring reaction progress with TLC or GC-MS is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.5–7.5 ppm) with splitting patterns reflecting substituent positions. The methoxy group resonates at δ ~3.8 ppm, while N,N-dimethyl groups show singlets at δ ~3.0 ppm .

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and N-CH₃ (~2800 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 244 (C₉H₁₁BrN₂O) and fragmentation patterns (e.g., loss of Br or CH₃ groups) validate the structure .

Q. What are the known metabolic pathways of N,N-dimethylaniline derivatives?

- Methodological Answer : N,N-Dimethylaniline undergoes:

- N-Oxidation : Catalyzed by flavin-containing monooxygenases (FMO), forming N-oxide derivatives .

- N-Demethylation : Cytochrome P450 enzymes cleave methyl groups, yielding N-methylaniline and formaldehyde .

- Ring Hydroxylation : Minor pathway producing 4-aminophenol derivatives, detected via HPLC or LC-MS .

Q. What crystallographic parameters are recommended for determining the crystal structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (full-matrix least-squares on F²) and validation with R indices (<5%). Key parameters:

| Parameter | Typical Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |

| Z | 4 |

Advanced Questions

Q. How can regioselectivity challenges in bromination of methoxy-N,N-dimethylaniline derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing bromine to the para position. Use Lewis acids (e.g., FeBr₃) to stabilize transition states. Computational modeling (DFT) predicts charge distribution to optimize reaction conditions. For example, meta-bromination byproducts (<5%) can be minimized via low-temperature reactions .

Q. How do solvent effects influence the photophysical properties of this compound?

- Methodological Answer : Solvent polarity alters excited-state dynamics. In acetonitrile, the compound exhibits a redshifted emission (λₑₘ ≈ 450 nm) due to stabilization of charge-transfer states. Time-resolved fluorescence (TRF) and transient absorption spectroscopy reveal solvent-dependent lifetimes (τ = 2–5 ns). Use the Onsager or Polarizable Continuum Model (PCM) in DFT to simulate solvent effects .

Q. What interspecies differences exist in the metabolism of N,N-dimethylaniline derivatives?

- Methodological Answer : Metabolic profiles vary across species:

| Species | Dominant Pathway | Key Metabolites Detected |

|---|---|---|

| Rat | N-Oxidation | N-Oxide, 4-aminophenol |

| Human | N-Demethylation | N-Methylaniline, aniline |

| Dog | Ring Hydroxylation | 4-aminophenyl sulfates |

| These differences necessitate species-specific in vitro models (e.g., hepatocyte cultures) for toxicology studies. |

Q. How can contradictions between computational and experimental NMR data be resolved?

- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations. Use:

- GIAO (Gauge-Including Atomic Orbitals) : Improves ¹³C NMR shift accuracy.

- Implicit/Explicit Solvent Models : Account for dielectric environments (e.g., COSMO-RS).

Example: For methoxy protons, B3LYP/6-31G(d) calculations may overestimate shifts by 0.2 ppm; hybrid functionals (e.g., M06-2X) reduce errors .

Q. What mechanistic insights explain the mutagenicity of N,N-dimethylaniline derivatives?

- Methodological Answer : Mutagenicity in in vitro assays (e.g., Ames test) is attributed to N-oxide intermediates forming DNA adducts. However, in vivo detoxification via glutathione conjugation reduces risk. Conflicting data arise from metabolic activation differences; use primary hepatocyte models over cell lines for relevance .

Q. How are time-dependent DFT (TD-DFT) methods applied to study excited-state dynamics?

- Methodological Answer :

TD-DFT with the CAM-B3LYP functional and 6-311++G(d,p) basis set predicts vertical excitation energies. Compare with experimental UV-Vis (λₐbₛ ≈ 300 nm) and emission spectra. For triplet states, include spin-orbit coupling terms. Validate with EPR or phosphorescence data .

Data Contradiction Analysis

Example : In vitro studies report N,N-dimethylaniline as mutagenic (chromosomal aberrations in mammalian cells), while in vivo rodent studies show limited evidence.

- Resolution : In vitro systems lack metabolic detoxification pathways (e.g., hepatic GST enzymes). Use co-culture models with S9 fractions to mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.